molecular formula C9H9NO3 B8349329 4,5-Dimethoxy-2-hydroxybenzonitrile

4,5-Dimethoxy-2-hydroxybenzonitrile

Cat. No.: B8349329
M. Wt: 179.17 g/mol
InChI Key: YAZSRHINKUPCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-hydroxybenzonitrile is a substituted benzonitrile derivative characterized by methoxy groups at positions 4 and 5, a hydroxyl group at position 2, and a nitrile functional group at position 1. The electron-donating methoxy groups and the hydrogen-bonding hydroxyl group create a unique electronic profile, distinguishing it from simpler benzonitriles.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-hydroxy-4,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H9NO3/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4,11H,1-2H3

InChI Key

YAZSRHINKUPCJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Derivatives

  • 4,5-Dichloro-2-methylbenzonitrile (CAS 139152-08-2) :

    • Substituents : Chlorine atoms at positions 4 and 5, methyl group at position 2.
    • Key Differences : Replaces methoxy and hydroxyl groups with chlorine and methyl. The absence of polar groups reduces hydrogen-bonding capacity, increasing lipophilicity.
    • Similarity Score : 0.97 (structural motif: substituted benzonitrile) .
  • 4,5-Dichloro-2-methoxybenzonitrile (CAS 54454-12-5) :

    • Substituents : Chlorine at positions 4 and 5, methoxy at position 2.
    • Key Differences : Retains a methoxy group but lacks the hydroxyl group, altering acidity and redox properties.
    • Similarity Score : 0.97 .

Methoxy and Hydroxy Derivatives

  • 4,5-Dimethoxy-2-methylbenzoic Acid (CAS 63035-28-9) :

    • Substituents : Methoxy groups at 4 and 5, methyl at position 2, carboxylic acid at position 1.
    • Key Differences : Carboxylic acid replaces nitrile, significantly increasing polarity and acidity (pKa ~4.2).
    • Similarity Score : 1.00 (substitution pattern) .
  • 4-Hydroxy-5-methoxyphthalic Acid (CAS 490-63-1): Substituents: Hydroxyl at position 4, methoxy at 5, and two carboxylic acids. Key Differences: Additional carboxylic acid group enhances water solubility but reduces compatibility with nonpolar solvents. Similarity Score: 1.00 .

Fluorinated Analogs

  • 4,5-Difluoro-2-methoxybenzonitrile (CAS 186590-01-2) :

    • Substituents : Fluorine at positions 4 and 5, methoxy at position 2.
    • Key Differences : Fluorine’s electronegativity increases electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions.
    • Similarity Score : 0.96 .
  • 4-Fluoro-2-hydroxybenzonitrile (CAS 119584-73-5) :

    • Substituents : Fluorine at position 4, hydroxyl at position 2.
    • Key Differences : Single fluorine and absence of methoxy groups reduce steric hindrance compared to the target compound.
    • Similarity Score : 0.90 .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Functional Group Similarity Score
4,5-Dimethoxy-2-hydroxybenzonitrile N/A 4,5-OCH₃, 2-OH Nitrile Reference
4,5-Dichloro-2-methylbenzonitrile 139152-08-2 4,5-Cl, 2-CH₃ Nitrile 0.97
4,5-Dimethoxy-2-methylbenzoic Acid 63035-28-9 4,5-OCH₃, 2-CH₃ Carboxylic Acid 1.00
4,5-Difluoro-2-methoxybenzonitrile 186590-01-2 4,5-F, 2-OCH₃ Nitrile 0.96

Table 2: Physicochemical Properties (Inferred)

Compound Name LogP (Estimated) Water Solubility Key Reactivity
4,5-Dimethoxy-2-hydroxybenzonitrile 1.2–1.8 Moderate Acid-catalyzed nitrile hydrolysis
4,5-Dichloro-2-methylbenzonitrile 2.5–3.0 Low SNAr reactions
4,5-Dimethoxy-2-methylbenzoic Acid 0.5–1.0 High Esterification
4,5-Difluoro-2-methoxybenzonitrile 1.8–2.2 Moderate Electrophilic fluorination

Research Findings and Implications

  • Reactivity : The hydroxyl group in 4,5-Dimethoxy-2-hydroxybenzonitrile enables hydrogen bonding, making it a candidate for coordination chemistry. In contrast, chlorinated analogs (e.g., 139152-08-2) exhibit greater stability in radical reactions due to C-Cl bond strength .
  • Synthetic Utility : Fluorinated derivatives (e.g., 186590-01-2) are preferred in cross-coupling reactions for pharmaceutical intermediates, whereas methoxy-rich analogs (e.g., 63035-28-9) are used in carboxylation pathways .
  • Biological Relevance : The hydroxyl and nitrile groups in the target compound may enhance interactions with enzyme active sites compared to methyl or carboxylic acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.